molecular formula C27H44O3 B12425643 25,26-Dihydroxy Vitamin D3-d3

25,26-Dihydroxy Vitamin D3-d3

Cat. No.: B12425643
M. Wt: 419.7 g/mol
InChI Key: QOWCBCXATJITSI-VROSBJPWSA-N
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Description

25,26-Dihydroxyvitamin D3-d3 is a metabolite of vitamin D3, known for its role in calcium and phosphate homeostasis in the human body. This compound is a hydroxylated form of vitamin D3, which is crucial for various biological functions, including bone mineralization and immune regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 25,26-Dihydroxyvitamin D3-d3 typically involves the hydroxylation of vitamin D3 (cholecalciferol). One method employs a molybdenum-dependent steroid C25 dehydrogenase produced in the denitrifying bacterium Thauera aromatica under semi-aerobic conditions . This enzyme uses water as a highly selective hydroxylating agent and is independent of an electron donor system. The reaction conditions include high-density suspensions of resting cells producing the enzyme, which catalyze the conversion of vitamin D3 to 25-hydroxyvitamin D3 using either oxygen via the endogenous respiratory chain or externally added ferricyanide as a low-cost electron acceptor .

Industrial Production Methods: Industrial production methods for 25,26-Dihydroxyvitamin D3-d3 often involve biocatalytic platforms that utilize whole-cell systems. These systems offer high selectivity, independence from electron donor systems, and higher product yield. The established cyclodextrin recycling procedure further enhances the efficiency of large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 25,26-Dihydroxyvitamin D3-d3 undergoes various chemical reactions, including hydroxylation, oxidation, and reduction. The hydroxylation process is catalyzed by cytochrome P450 enzymes, which introduce hydroxyl groups at specific positions on the vitamin D3 molecule .

Common Reagents and Conditions: Common reagents used in these reactions include molybdenum-dependent steroid C25 dehydrogenase, oxygen, and ferricyanide. The reaction conditions typically involve semi-aerobic environments and high-density cell suspensions .

Major Products: The major products formed from these reactions include 25-hydroxyvitamin D3 and other hydroxylated metabolites such as 24,25-dihydroxyvitamin D3 and 1,25-dihydroxyvitamin D3 .

Comparison with Similar Compounds

  • 25-Hydroxyvitamin D3
  • 1,25-Dihydroxyvitamin D3
  • 24,25-Dihydroxyvitamin D3

Comparison: 25,26-Dihydroxyvitamin D3-d3 is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other vitamin D metabolites. For instance, while 1,25-dihydroxyvitamin D3 is primarily involved in calcium and phosphate homeostasis, 25,26-Dihydroxyvitamin D3-d3 has additional roles in regulating immune responses and muscle function .

Properties

Molecular Formula

C27H44O3

Molecular Weight

419.7 g/mol

IUPAC Name

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-(trideuteriomethyl)heptane-1,2-diol

InChI

InChI=1S/C27H44O3/c1-19-9-12-23(29)17-22(19)11-10-21-8-6-16-27(4)24(13-14-25(21)27)20(2)7-5-15-26(3,30)18-28/h10-11,20,23-25,28-30H,1,5-9,12-18H2,2-4H3/b21-10+,22-11-/t20-,23+,24-,25+,26?,27-/m1/s1/i3D3

InChI Key

QOWCBCXATJITSI-VROSBJPWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(CO)O

Canonical SMILES

CC(CCCC(C)(CO)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Origin of Product

United States

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